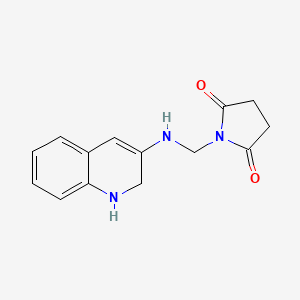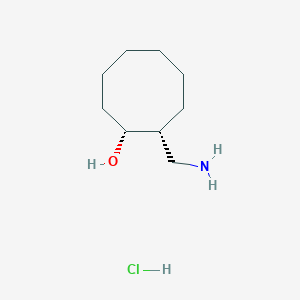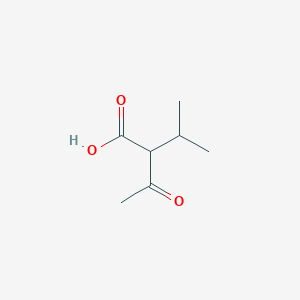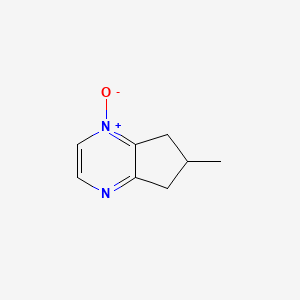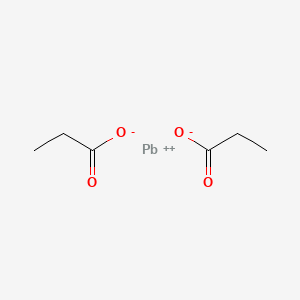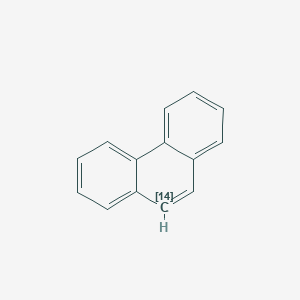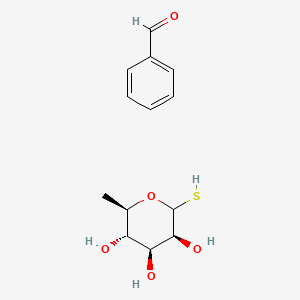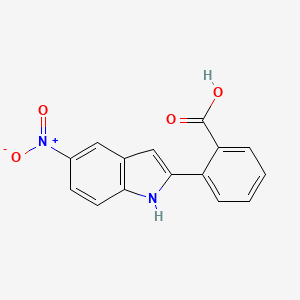
2-(5-Nitro-1H-indol-2-YL)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Nitro-1H-indol-2-YL)benzoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-nitroindole with a benzoic acid derivative under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of 2-(5-Amino-1H-indol-2-YL)benzoic acid.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
2-(5-Nitro-1H-indol-2-YL)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(5-Nitro-1H-indol-2-YL)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole moiety can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
- 2-(1H-Indol-2-yl)benzoic acid
- 5-Methoxy-2-(5-Nitro-1H-indol-2-YL)benzoic acid
- 4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidinyl]-benzoic acid
Comparison: 2-(5-Nitro-1H-indol-2-YL)benzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and industrial applications .
Propiedades
Fórmula molecular |
C15H10N2O4 |
|---|---|
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
2-(5-nitro-1H-indol-2-yl)benzoic acid |
InChI |
InChI=1S/C15H10N2O4/c18-15(19)12-4-2-1-3-11(12)14-8-9-7-10(17(20)21)5-6-13(9)16-14/h1-8,16H,(H,18,19) |
Clave InChI |
FWRLCHVRJNDZQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


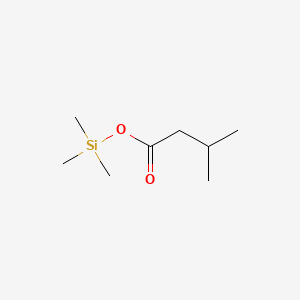

![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)

![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
